(1R,2R)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate
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Overview
Description
(1R,2R)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate is a chiral diamine compound with significant applications in various fields of chemistry and industry. Its unique structure, featuring two phenyl groups and a trifluoromethanesulfonate group, makes it a valuable reagent in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (1R,2R)-1,2-diphenylethane-1,2-diamine.
Methylation: The diamine is then methylated using methyl iodide or dimethyl sulfate under basic conditions to introduce the N1,N1-dimethyl groups.
Trifluoromethanesulfonation: Finally, the methylated diamine is reacted with trifluoromethanesulfonic anhydride to yield the trifluoromethanesulfonate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Oxidized derivatives of the diamine.
Reduction: Reduced forms of the diamine.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(1R,2R)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate has numerous applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate involves its interaction with molecular targets through its chiral centers and functional groups. The compound can form complexes with metal ions, which then participate in catalytic cycles. The trifluoromethanesulfonate group enhances the compound’s solubility and reactivity, facilitating its role in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diphenylethane-1,2-diamine: Lacks the N1,N1-dimethyl and trifluoromethanesulfonate groups.
(1R,2R)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine: Lacks the trifluoromethanesulfonate group.
Uniqueness
(1R,2R)-N1,N1-Dimethyl-1,2-diphenylethane-1,2-diamine trifluoromethanesulfonate is unique due to the presence of both N1,N1-dimethyl groups and the trifluoromethanesulfonate group. This combination enhances its reactivity and solubility, making it a versatile reagent in various chemical processes.
Properties
Molecular Formula |
C17H21F3N2O3S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(1R,2R)-N',N'-dimethyl-1,2-diphenylethane-1,2-diamine;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C16H20N2.CHF3O3S/c1-18(2)16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13;2-1(3,4)8(5,6)7/h3-12,15-16H,17H2,1-2H3;(H,5,6,7)/t15-,16-;/m1./s1 |
InChI Key |
BKFOLLPMYNVVPK-QNBGGDODSA-N |
Isomeric SMILES |
CN(C)[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)N.C(F)(F)(F)S(=O)(=O)O |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.C(F)(F)(F)S(=O)(=O)O |
Origin of Product |
United States |
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